![molecular formula C18H24BrNO3 B267186 [3-Bromo-4-(tetrahydrofuran-2-ylmethoxy)phenyl](4-methylpiperidin-1-yl)methanone](/img/structure/B267186.png)
[3-Bromo-4-(tetrahydrofuran-2-ylmethoxy)phenyl](4-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Bromo-4-(tetrahydrofuran-2-ylmethoxy)phenyl](4-methylpiperidin-1-yl)methanone is a chemical compound that is commonly known as BRL-15572. It is a selective antagonist of the dopamine D3 receptor and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
BRL-15572 acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and blocks the action of dopamine, which is a neurotransmitter that is involved in the regulation of reward and motivation. By blocking the action of dopamine at the D3 receptor, BRL-15572 may reduce the reinforcing effects of drugs of abuse and may also improve the symptoms of schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a high affinity and selectivity for the dopamine D3 receptor. It has been shown to reduce the reinforcing effects of drugs of abuse in animal models and may also improve the symptoms of schizophrenia and Parkinson's disease. BRL-15572 has also been shown to have a low propensity for inducing extrapyramidal side effects, which are a common side effect of conventional antipsychotic medications.
Vorteile Und Einschränkungen Für Laborexperimente
BRL-15572 has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, which allows for the specific manipulation of this receptor in animal models. BRL-15572 has also been shown to have a low propensity for inducing extrapyramidal side effects, which makes it a safer alternative to conventional antipsychotic medications. However, one limitation of BRL-15572 is that it may not be effective in all individuals, as the response to dopamine receptor antagonists can vary between individuals.
Zukünftige Richtungen
There are several future directions for the study of BRL-15572. One potential direction is the development of new drugs that target the dopamine D3 receptor for the treatment of drug addiction, schizophrenia, and Parkinson's disease. Another potential direction is the investigation of the role of the dopamine D3 receptor in other neurological and psychiatric disorders. In addition, further research is needed to determine the optimal dosing and administration of BRL-15572 for therapeutic use.
Conclusion:
In conclusion, BRL-15572 is a selective antagonist of the dopamine D3 receptor that has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, reduce the reinforcing effects of drugs of abuse, and may also improve the symptoms of schizophrenia and Parkinson's disease. BRL-15572 has several advantages for lab experiments, including its selectivity and low propensity for inducing extrapyramidal side effects. However, further research is needed to determine the optimal dosing and administration of BRL-15572 for therapeutic use.
Synthesemethoden
The synthesis of BRL-15572 involves the reaction of 3-bromo-4-hydroxybenzaldehyde with tetrahydrofuran-2-ylmethanol in the presence of a base, followed by the reaction with 4-methylpiperidine-1-carboxylic acid to form the final product. The synthesis of BRL-15572 has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. BRL-15572 has been studied for its potential use in the treatment of drug addiction, schizophrenia, and Parkinson's disease.
Eigenschaften
Produktname |
[3-Bromo-4-(tetrahydrofuran-2-ylmethoxy)phenyl](4-methylpiperidin-1-yl)methanone |
---|---|
Molekularformel |
C18H24BrNO3 |
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
[3-bromo-4-(oxolan-2-ylmethoxy)phenyl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C18H24BrNO3/c1-13-6-8-20(9-7-13)18(21)14-4-5-17(16(19)11-14)23-12-15-3-2-10-22-15/h4-5,11,13,15H,2-3,6-10,12H2,1H3 |
InChI-Schlüssel |
ARDMKVSXGBLPOT-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)OCC3CCCO3)Br |
Kanonische SMILES |
CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)OCC3CCCO3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.